molecular formula C11H16N2O2 B14584263 2-Pyridinecarboxamide, N,N-diethyl-1,6-dihydro-1-methyl-6-oxo- CAS No. 61272-34-2

2-Pyridinecarboxamide, N,N-diethyl-1,6-dihydro-1-methyl-6-oxo-

Katalognummer: B14584263
CAS-Nummer: 61272-34-2
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: IIIFQZVCCRJRKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyridinecarboxamide, N,N-diethyl-1,6-dihydro-1-methyl-6-oxo- is a heterocyclic compound with a pyridine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxamide, N,N-diethyl-1,6-dihydro-1-methyl-6-oxo- typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of N,N-diethyl-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxamide with suitable electrophiles. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyridinecarboxamide, N,N-diethyl-1,6-dihydro-1-methyl-6-oxo- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridinecarboxamides .

Wissenschaftliche Forschungsanwendungen

2-Pyridinecarboxamide, N,N-diethyl-1,6-dihydro-1-methyl-6-oxo- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Pyridinecarboxamide, N,N-diethyl-1,6-dihydro-1-methyl-6-oxo- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Pyridinecarboxamide, N,N-diethyl-1,6-dihydro-1-methyl-6-oxo- is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions. Its versatility makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

61272-34-2

Molekularformel

C11H16N2O2

Molekulargewicht

208.26 g/mol

IUPAC-Name

N,N-diethyl-1-methyl-6-oxopyridine-2-carboxamide

InChI

InChI=1S/C11H16N2O2/c1-4-13(5-2)11(15)9-7-6-8-10(14)12(9)3/h6-8H,4-5H2,1-3H3

InChI-Schlüssel

IIIFQZVCCRJRKV-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)C1=CC=CC(=O)N1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.